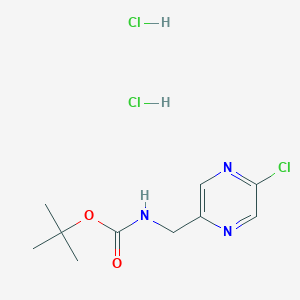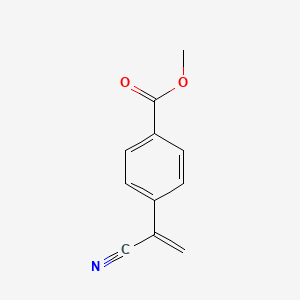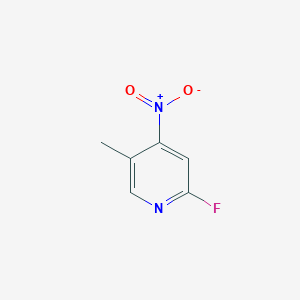
2-Fluoro-5-methyl-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-methyl-4-nitropyridine is a fluorinated pyridine derivative with the molecular formula C6H5FN2O2 This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a nitro group on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-nitropyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 3-bromo-2-nitropyridine can react with a fluoride source such as tetrabutylammonium fluoride in a polar aprotic solvent like dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves high-temperature reactions using metal fluoride complexes. For instance, the fluorination of pyridine by aluminum fluoride and copper fluoride at temperatures between 450°C and 500°C can produce a mixture of fluorinated pyridines . These methods are scalable and can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-methyl-4-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Fluoro-5-methyl-4-aminopyridine.
Oxidation: 2-Fluoro-5-carboxy-4-nitropyridine.
Aplicaciones Científicas De Investigación
2-Fluoro-5-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique electronic properties.
Medicine: Investigated for its potential as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-methyl-4-nitropyridine is largely determined by its ability to participate in various chemical reactions. The presence of the fluorine atom and nitro group influences its reactivity and interaction with other molecules. For example, the electron-withdrawing nature of the fluorine atom can stabilize negative charges on the pyridine ring, making it more reactive towards nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-methyl-5-nitropyridine
- 2-Fluoro-5-nitropyridine
- 2,6-Difluoropyridine
Uniqueness
2-Fluoro-5-methyl-4-nitropyridine is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H5FN2O2 |
|---|---|
Peso molecular |
156.11 g/mol |
Nombre IUPAC |
2-fluoro-5-methyl-4-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 |
Clave InChI |
GNFHFVLWKAAXDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


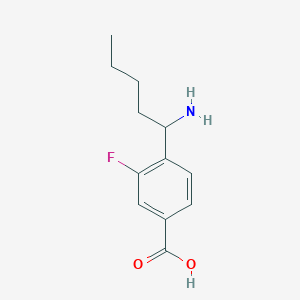

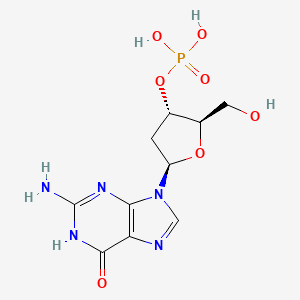

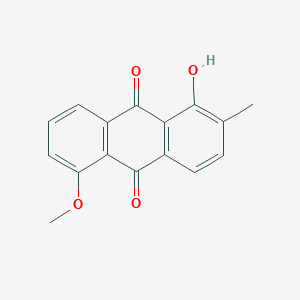
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
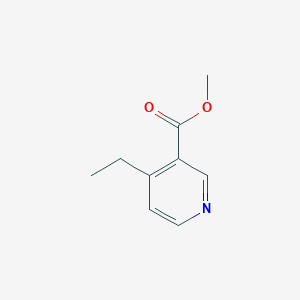
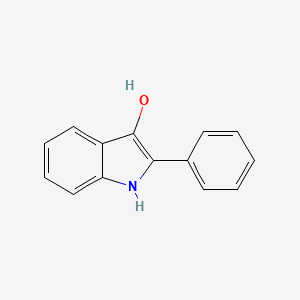

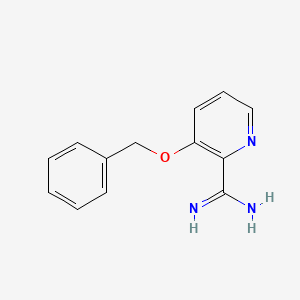
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
